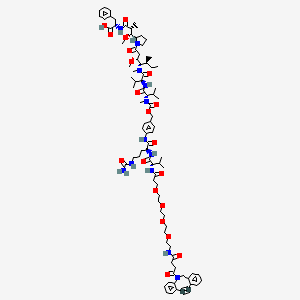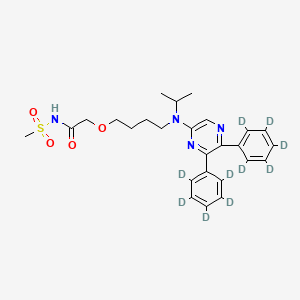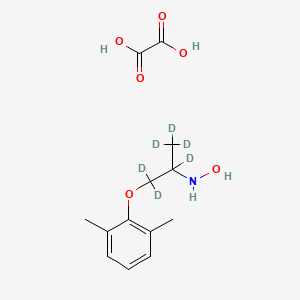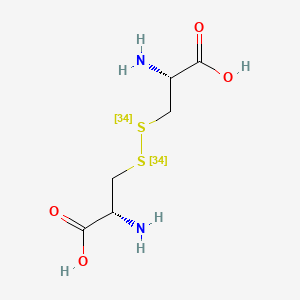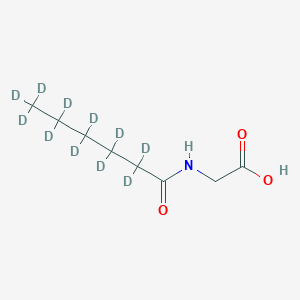
Hexanoylglycine-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoylglycine-d11 is a deuterium-labeled derivative of hexanoylglycine. It is a stable isotope compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into hexanoylglycine enhances its utility in various analytical and biochemical applications, particularly in the study of metabolic pathways and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanoylglycine-d11 is synthesized by incorporating deuterium into hexanoylglycine. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the reaction of hexanoyl chloride with glycine in the presence of a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6). The reaction is carried out under controlled conditions to ensure the complete incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as crystallization, distillation, and chromatography to achieve high purity levels. The compound is then subjected to rigorous quality control tests to ensure its suitability for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoylglycine-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines are commonly employed in substitution reactions
Major Products
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Hexanoylglycine-d11 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of metabolic pathways and reaction mechanisms.
Biology: Employed in the analysis of metabolic disorders and the study of enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new drugs and the optimization of industrial processes
Wirkmechanismus
Hexanoylglycine-d11 exerts its effects by acting as a stable isotope tracer. The incorporation of deuterium allows for the precise tracking of the compound in biological systems. The molecular targets and pathways involved include metabolic enzymes and transport proteins that interact with this compound during its metabolism and distribution .
Vergleich Mit ähnlichen Verbindungen
Hexanoylglycine-d11 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as hexanoylglycine. The presence of deuterium enhances its stability and allows for more accurate analytical measurements. Similar compounds include:
Hexanoylglycine: The non-deuterated form of hexanoylglycine.
Octanoylglycine: An acyl glycine with a longer carbon chain.
Butanoylglycine: An acyl glycine with a shorter carbon chain
Eigenschaften
Molekularformel |
C8H15NO3 |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
2-(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoylamino)acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/i1D3,2D2,3D2,4D2,5D2 |
InChI-Schlüssel |
UPCKIPHSXMXJOX-GILSBCIXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O |
Kanonische SMILES |
CCCCCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)
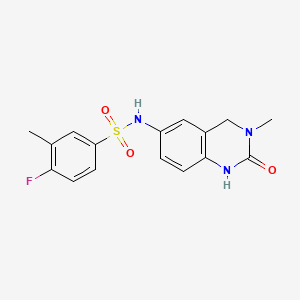
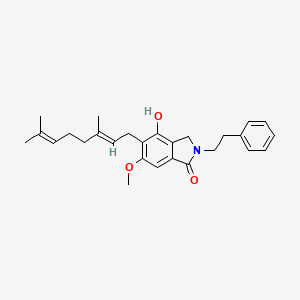
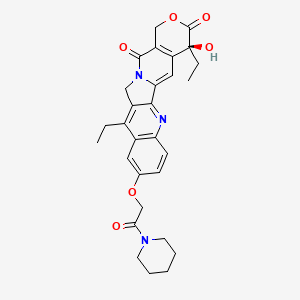
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)
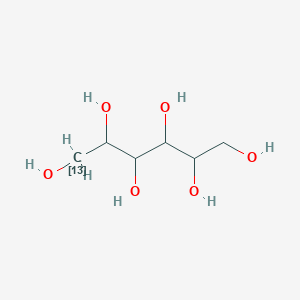
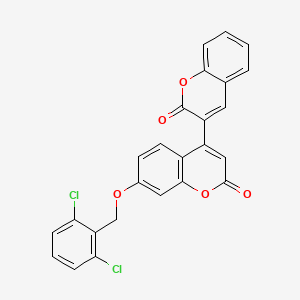
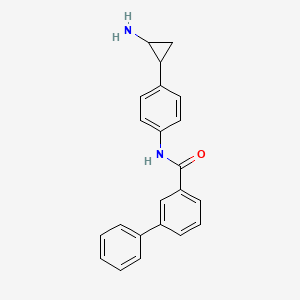
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
